2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride
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Overview
Description
2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride is a compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrolidine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the double reductive amination reaction, where a precursor containing the pyrrolidine ring is reacted with a suitable aldehyde or ketone in the presence of a reducing agent . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a pyrrolidine ring and a ketone functional group.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two ketone groups at positions 2 and 5.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at position 2.
Uniqueness
2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride is unique due to the presence of both pyrrolidine and pyrimidine moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds with only one of these moieties. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from other related compounds .
Properties
Molecular Formula |
C9H15Cl2N3 |
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Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;;/h4,6,8,11H,2-3,5H2,1H3;2*1H |
InChI Key |
FGPDHZRTSXQVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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